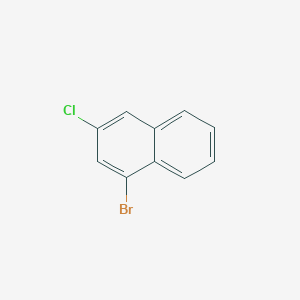

1-Bromo-3-chloronaphthalene

Description

Overview of Halogenated Naphthalenes in Chemical Research

Halogenated naphthalenes are a class of aromatic compounds that have garnered significant attention within the field of chemical research. As a subset of halogenated aromatic compounds, they are crucial molecules in synthetic organic chemistry. scirp.org Their importance stems primarily from their role as key intermediates in the synthesis of organometallic reagents and their extensive use in transition metal-mediated coupling reactions. scirp.org The fundamental structure of naphthalene (B1677914), a bicyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, provides a rich scaffold for a variety of chemical transformations. ijrpr.com

Modern research has been dedicated to creating novel and more efficient methods for the synthesis of halogenated naphthalenes. scirp.org These efforts include the development of greener protocols for electrophilic halogenation, aiming to replace hazardous reagents like elemental chlorine and bromine with safer alternatives. scirp.org Other innovative synthetic strategies involve the benzannulation of haloalkynes to access specific halogenated naphthalene derivatives. northwestern.edu A specialized area of current investigation involves perfluorohalogenated naphthalenes, which are studied for their unique intermolecular bonding capabilities, such as σ-hole and π-hole interactions, offering potential applications in crystal engineering and materials science. chemrxiv.org

Significance of 1-Bromo-3-chloronaphthalene as a Research Target and Synthetic Intermediate

1-Bromo-3-chloronaphthalene is a dihalogenated naphthalene derivative with the molecular formula C₁₀H₆BrCl. nih.gov Its structure, which incorporates both a bromine and a chlorine atom at distinct positions on the naphthalene core, makes it a highly valuable and versatile intermediate in organic synthesis. evitachem.com The differing reactivities of the carbon-bromine and carbon-chlorine bonds allow for selective chemical transformations, which is a significant advantage in the design of complex, multi-step synthetic pathways.

The compound is frequently employed as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This utility is particularly pronounced in the field of materials science, where 1-Bromo-3-chloronaphthalene serves as a key intermediate in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). google.com Its effectiveness in this context is attributed to the balanced electronic properties conferred by the two different halogen substituents: the bromine atom facilitates the initial oxidative addition step in the catalytic cycle, while the electron-withdrawing nature of the chlorine atom modulates the electronic characteristics of the molecule. Beyond electronics, it is also utilized in the development of functional polymers, acting as a cross-linking agent to improve the thermal and mechanical properties of the final materials.

Historical Context of Academic Research on 1-Bromo-3-chloronaphthalene and Related Aryl Halides

The academic study of 1-Bromo-3-chloronaphthalene is situated within the broader history of research on aryl halides and the evolution of organic synthesis. The story of its parent compound, naphthalene, began with its initial isolation from coal tar. ijrpr.com The subsequent development of electrophilic aromatic substitution reactions provided the chemical tools to introduce halogen atoms onto the naphthalene ring system. ijrpr.com Early halogenation methods often relied on elemental halogens, which posed significant handling hazards and were inefficient from an atom-economy perspective. scirp.org

A paradigm shift in the utility of aryl halides occurred with the discovery and development of palladium-catalyzed cross-coupling reactions. These reactions have become fundamental tools in modern organic chemistry for the formation of carbon-carbon bonds, and they unlocked the synthetic potential of compounds like 1-Bromo-3-chloronaphthalene. The Suzuki-Miyaura reaction, in particular, established these halogenated compounds as indispensable precursors for constructing complex molecular architectures. A great deal of research has been devoted to optimizing these coupling reactions. For example, studies have shown that the choice of phosphine (B1218219) ligand, such as the use of bulky tricyclohexylphosphine, can dramatically improve the efficiency of coupling reactions involving less reactive aryl chlorides. acs.org Similarly, the selection of solvent has been identified as a critical parameter, with high-boiling-point solvents like 1-chloronaphthalene (B1664548) demonstrating the ability to significantly increase reaction yields in certain palladium-catalyzed annulation processes. acs.org

Data Tables

Table 1: Chemical and Physical Properties of 1-Bromo-3-chloronaphthalene

| Property | Value | Source(s) |

| IUPAC Name | 1-bromo-3-chloronaphthalene | nih.gov |

| CAS Number | 51671-06-8 | nih.gov |

| Molecular Formula | C₁₀H₆BrCl | nih.gov |

| Molecular Weight | 241.51 g/mol | nih.gov |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 56 °C | sigmaaldrich.com |

| Boiling Point | 314.8 ± 15.0 °C at 760 mmHg | sigmaaldrich.com |

| InChI Key | ABGYAXSJIBNZSF-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-chloronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrCl/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGYAXSJIBNZSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 1 Bromo 3 Chloronaphthalene

Nucleophilic Substitution Reactions Involving Halogen Sites

Nucleophilic substitution on an aromatic ring, such as in 1-bromo-3-chloronaphthalene, does not typically proceed via classical SN1 or SN2 mechanisms that are common for aliphatic compounds. The electronic and structural characteristics of the sp²-hybridized carbon atoms in the naphthalene (B1677914) ring make these pathways energetically unfavorable. wikipedia.orgck12.org

The SN1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process where the rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. chemicalnote.com This intermediate is then rapidly attacked by a nucleophile.

For 1-bromo-3-chloronaphthalene, an SN1 reaction is highly unlikely. wikipedia.org The dissociation of either the bromide or chloride ion would result in the formation of a highly unstable aryl cation. ck12.orgchemistrysteps.com In this cation, the positive charge would reside in an sp² hybrid orbital in the plane of the aromatic ring, preventing stabilization by the π-electron system through resonance. ck12.org The significant energy required to form this unstable intermediate makes the SN1 pathway non-viable under normal conditions. wikipedia.org

Table 1: Factors Affecting SN1 Reactions and Their Application to 1-Bromo-3-chloronaphthalene

| Factor | General Requirement for SN1 Reactivity | Applicability to 1-Bromo-3-chloronaphthalene |

|---|---|---|

| Substrate | Tertiary > Secondary >> Primary (forms stable carbocation) | Forms a very unstable aryl cation; not favored. ck12.orgchemistrysteps.com |

| Kinetics | First-order rate law: Rate = k[Substrate] | The reaction does not proceed via this mechanism. |

| Solvent | Polar protic solvents to stabilize the carbocation intermediate. | Solvent effects are irrelevant as the mechanism is not operative. |

| Leaving Group | Good leaving group required. | While Br⁻ and Cl⁻ are good leaving groups, cation instability is the overriding factor. |

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a single-step process where a nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack), leading to an inversion of stereochemistry. chemicalnote.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. quora.com

This mechanism is also considered impossible for aryl halides like 1-bromo-3-chloronaphthalene. The planar structure of the naphthalene ring and the presence of the electron-rich π-system physically block the nucleophile from performing a backside attack on the carbon-halogen bond. wikipedia.orgyoutube.com Furthermore, such an attack would require the nucleophile to pass through the aromatic ring, which is sterically and electronically prohibitive. wikipedia.org

Table 2: Factors Affecting SN2 Reactions and Their Application to 1-Bromo-3-chloronaphthalene

| Factor | General Requirement for SN2 Reactivity | Applicability to 1-Bromo-3-chloronaphthalene |

|---|---|---|

| Substrate | Methyl > Primary > Secondary (minimal steric hindrance) | Backside attack is blocked by the aromatic ring; not favored. wikipedia.orgyoutube.com |

| Kinetics | Second-order rate law: Rate = k[Substrate][Nucleophile] | The reaction does not proceed via this mechanism. |

| Stereochemistry | Inversion of configuration. | Not applicable as the reaction center is an achiral sp² carbon. |

| Nucleophile | Requires a strong nucleophile. | Nucleophile strength is irrelevant as the mechanism is not operative. |

While classical SN1 and SN2 reactions are not feasible, nucleophilic substitution can occur on aryl halides under specific conditions through a mechanism known as Nucleophilic Aromatic Substitution (SNAr). This pathway is typically viable only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org Although 1-bromo-3-chloronaphthalene is not strongly activated, the principles of SNAr govern the relative reactivity of its carbon-halogen bonds.

The SNAr mechanism involves two steps:

Addition of the nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This is usually the rate-determining step. chemistrysteps.commasterorganicchemistry.com

Elimination of the leaving group to restore the aromaticity of the ring.

In the context of competition between bromine and chlorine substitution, the leaving group ability is determined by factors influencing the rate-determining first step. Unlike in SN1/SN2 reactions where bond strength is paramount (C-I > C-Br > C-Cl > C-F), in SNAr reactions, the order is often inverted: C-F > C-Cl ≈ C-Br > C-I. wikipedia.orgchemistrysteps.com

The rationale is that the first step is facilitated by a more electronegative halogen, which enhances the electrophilicity of the carbon atom being attacked by withdrawing electron density inductively. Since the C-X bond is not broken in the rate-determining step, its strength is less important than the halogen's ability to activate the ring toward nucleophilic attack. chemistrysteps.commasterorganicchemistry.comyoutube.com Therefore, in a competitive SNAr reaction, the C-Cl bond would be preferentially attacked over the C-Br bond, assuming other factors are equal. However, the difference in reactivity between chlorine and bromine in SNAr is often small. wikipedia.org

Electrophilic Aromatic Substitution Reactions of the Naphthalene Core

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. The naphthalene ring system is more reactive towards electrophiles than benzene (B151609) because the activation energy required to form the carbocation intermediate (a naphthalenonium ion) is lower. libretexts.org Substitution on naphthalene preferentially occurs at the C1 (α) position over the C2 (β) position, as the intermediate for α-substitution is better stabilized by resonance. wordpress.comyoutube.com

In 1-bromo-3-chloronaphthalene, the outcome of an electrophilic substitution is determined by the combined directing effects of the existing bromo and chloro substituents. Both halogens are deactivating groups due to their inductive electron withdrawal, making the molecule less reactive than unsubstituted naphthalene. However, they are also ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the positive charge in the reaction intermediate.

The available positions for substitution are C2, C4, C5, C6, C7, and C8.

The C1-Bromo group (an α-substituent) directs incoming electrophiles to the C2 (ortho), C4 (para), C5 (peri), and C8 (ortho) positions.

The C3-Chloro group (a β-substituent) directs incoming electrophiles to the C2 (ortho), C4 (ortho), and C1 (para - already substituted) positions.

The directing effects reinforce each other at the C2 and C4 positions.

Position C4: This position is para to the C1-bromo group and ortho to the C3-chloro group. Attack at this position leads to a highly stabilized carbocation intermediate where resonance structures preserve one intact benzene ring. This makes C4 the most probable site for substitution. Studies on the bromination of 1-bromonaphthalene confirm that substitution occurs predominantly at the 4-position. researchgate.net

Position C2: This position is ortho to both the C1-bromo and C3-chloro groups. While electronically favorable, it is sterically hindered by the two adjacent halogens, making it a less likely site of attack compared to C4.

Positions on the other ring (C5, C6, C7, C8): The C1-bromo group also directs to the C5 and C8 positions. The C5 position is often a site of secondary substitution in naphthalenes. However, substitution on the same ring (at C4) is generally favored due to the strong directing influence of both halogens.

Therefore, the major product of electrophilic aromatic substitution on 1-bromo-3-chloronaphthalene is expected to be the 4-substituted isomer.

Due to the deactivating nature of the two halogen substituents, 1-bromo-3-chloronaphthalene generally requires more forcing conditions (e.g., stronger catalysts, higher temperatures) for electrophilic substitution compared to unsubstituted naphthalene. masterorganicchemistry.com

Table 3: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Reagents and Conditions | Expected Major Product |

|---|---|---|---|

| Halogenation | Br⁺ or Cl⁺ | Br₂ with FeBr₃ catalyst or Cl₂ with FeCl₃ catalyst. masterorganicchemistry.com | 1,4-Dibromo-3-chloronaphthalene or 1-Bromo-3,4-dichloronaphthalene |

| Nitration | NO₂⁺ | Concentrated HNO₃ and H₂SO₄. youtube.com | 1-Bromo-3-chloro-4-nitronaphthalene |

| Sulfonation | SO₃ | Fuming H₂SO₄ (H₂SO₄ + SO₃). Reaction may be reversible and temperature-dependent. youtube.com | 1-Bromo-3-chloronaphthalene-4-sulfonic acid |

| Friedel-Crafts Alkylation | R⁺ | Alkyl halide (e.g., CH₃Cl) with a Lewis acid catalyst (e.g., AlCl₃). mt.com Prone to rearrangements and polyalkylation. | 1-Bromo-3-chloro-4-alkylnaphthalene |

| Friedel-Crafts Acylation | RCO⁺ | Acyl halide (e.g., CH₃COCl) with a Lewis acid catalyst (e.g., AlCl₃). libretexts.org | 1-(1-Bromo-3-chloronaphthalen-4-yl)ethan-1-one |

Cross-Coupling Reactions of 1-Bromo-3-chloronaphthalene

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For 1-bromo-3-chloronaphthalene, these reactions typically proceed with high regioselectivity, with the more reactive C-Br bond undergoing oxidative addition to the metal catalyst preferentially over the more robust C-Cl bond.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a powerful tool for the formation of C-C bonds. In the case of 1-bromo-3-chloronaphthalene, the reaction can be controlled to achieve selective coupling at the C1 position. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.

The general principle of selectivity in Suzuki-Miyaura couplings of dihalogenated aromatic compounds is based on the different bond dissociation energies of the carbon-halogen bonds. The C-Br bond is weaker and therefore more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond. This inherent difference in reactivity allows for the selective formation of a single cross-coupled product.

While specific examples detailing the Suzuki-Miyaura coupling of 1-bromo-3-chloronaphthalene are not extensively documented in readily available literature, the principles of regioselective coupling in similar dihaloaromatic systems are well-established. For instance, in the coupling of other bromochloroarenes, catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand are commonly employed. The reaction is typically carried out in the presence of a base, such as sodium carbonate or potassium phosphate, and in a solvent mixture like toluene/water or dioxane/water.

Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Coupling of Dihaloarenes

| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

| 1 | 1-Bromo-4-chlorobenzene | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | [General Knowledge] |

| 2 | 2-Bromo-5-chloropyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 85 | [General Knowledge] |

This table illustrates typical conditions for selective Suzuki-Miyaura couplings and does not represent specific data for 1-bromo-3-chloronaphthalene due to a lack of available literature.

Kumada Cross-Coupling Reactions

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. Similar to the Suzuki-Miyaura coupling, the Kumada coupling of 1-bromo-3-chloronaphthalene is expected to show high selectivity for the reaction at the C-Br bond. The higher reactivity of the C-Br bond towards oxidative addition to the Ni(0) or Pd(0) catalyst is the determining factor for this selectivity.

The choice of catalyst is critical in Kumada couplings. Nickel catalysts, such as NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane), are often effective and more economical than their palladium counterparts. The reaction is typically performed in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether, which is also the solvent for the Grignard reagent.

Although specific studies on the Kumada coupling of 1-bromo-3-chloronaphthalene are sparse, the general principles of chemoselectivity in dihaloarenes suggest that the formation of 1-substituted-3-chloronaphthalene would be the major product. The reaction of 1-bromo-3-chloronaphthalene with an aryl or alkyl Grignard reagent in the presence of a suitable nickel or palladium catalyst would proceed via oxidative addition at the C-Br bond, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the cross-coupled product.

Table 2: Anticipated Kumada Cross-Coupling of 1-Bromo-3-chloronaphthalene

| Entry | Grignard Reagent | Catalyst | Solvent | Product | Expected Selectivity |

| 1 | Phenylmagnesium bromide | NiCl₂(dppp) | THF | 1-Phenyl-3-chloronaphthalene | High for C-Br coupling |

| 2 | Ethylmagnesium bromide | Pd(PPh₃)₄ | THF | 1-Ethyl-3-chloronaphthalene | High for C-Br coupling |

Stille Coupling and Other Organometallic Cross-Couplings

The Stille coupling utilizes an organotin reagent and an organic halide in a palladium-catalyzed reaction. wikipedia.org This method is known for its tolerance of a wide range of functional groups. For 1-bromo-3-chloronaphthalene, the Stille coupling would be expected to proceed selectively at the C-Br bond. The mechanism follows the typical catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The reaction conditions for a selective Stille coupling would involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and an organostannane, like tributyl(phenyl)tin. The reaction is often carried out in a non-polar solvent such as toluene or dioxane at elevated temperatures.

Other organometallic cross-coupling reactions, such as the Negishi (organozinc) and Hiyama (organosilicon) couplings, would also be expected to exhibit similar regioselectivity with 1-bromo-3-chloronaphthalene, favoring substitution at the more labile C-Br position.

Palladium-Catalyzed Cross-Coupling Reactions

Beyond the named reactions, a broad range of other palladium-catalyzed cross-coupling reactions can be applied to 1-bromo-3-chloronaphthalene. These include Sonogashira, Heck, and Buchwald-Hartwig amination reactions, all of which would be anticipated to show a high degree of selectivity for the C-Br bond.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl halide, co-catalyzed by palladium and copper complexes. wikipedia.org This reaction is a powerful method for the synthesis of aryl alkynes. When applied to 1-bromo-3-chloronaphthalene, the coupling would selectively occur at the C1 position to yield a 1-alkynyl-3-chloronaphthalene derivative.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. uni-regensburg.de This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. The selective amination of 1-bromo-3-chloronaphthalene at the C1 position would provide access to 1-amino-3-chloronaphthalene derivatives. uni-regensburg.de

Table 3: Predicted Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-3-chloronaphthalene

| Reaction Type | Coupling Partner | Catalyst System | Product | Expected Selectivity |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 1-(Phenylethynyl)-3-chloronaphthalene | High for C-Br coupling |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | N-(3-chloro-1-naphthyl)aniline | High for C-Br coupling |

This table is based on established methodologies for these cross-coupling reactions and predicts the likely outcome for 1-bromo-3-chloronaphthalene.

Copper-Catalyzed Cross-Coupling Reactions (e.g., with 1-bromoalkynes)

Copper-catalyzed cross-coupling reactions provide an alternative to palladium-based systems and are often more cost-effective. One such reaction is the coupling of aryl halides with 1-bromoalkynes. While specific examples with 1-bromo-3-chloronaphthalene are not readily found, the general methodology suggests a feasible pathway for the synthesis of unsymmetrical diynes.

The reaction would likely involve a copper(I) salt, such as copper(I) iodide (CuI), as the catalyst, often in the presence of a ligand and a base. The selective reaction at the C-Br bond of 1-bromo-3-chloronaphthalene would be expected, leading to the formation of a 1-(alkynyl)-3-chloronaphthalene intermediate, which could then potentially undergo further coupling reactions.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful method for the preparation of organometallic reagents, which can then be reacted with a variety of electrophiles. wikipedia.org In the case of 1-bromo-3-chloronaphthalene, the selective exchange of the bromine atom can be achieved due to the higher reactivity of the C-Br bond compared to the C-Cl bond in this process.

The reaction is typically carried out at low temperatures using an organolithium reagent, such as n-butyllithium or tert-butyllithium, in an ethereal solvent like THF or diethyl ether. The rate of halogen-metal exchange generally follows the trend I > Br > Cl, making the selective lithiation at the C1 position of 1-bromo-3-chloronaphthalene a highly favored process. wikipedia.orgharvard.edu

The resulting 1-lithio-3-chloronaphthalene is a versatile intermediate that can be trapped with various electrophiles, such as aldehydes, ketones, carbon dioxide, or alkyl halides, to introduce a wide range of functional groups at the C1 position. This two-step sequence of selective halogen-metal exchange followed by electrophilic quench provides a valuable synthetic route to a variety of 1-substituted-3-chloronaphthalenes.

Table 4: Halogen-Metal Exchange and Subsequent Reactions of 1-Bromo-3-chloronaphthalene

| Entry | Reagent 1 | Reagent 2 (Electrophile) | Product |

| 1 | n-BuLi | H₂O | 3-Chloronaphthalene |

| 2 | t-BuLi | CO₂ | 3-Chloro-1-naphthalenecarboxylic acid |

| 3 | n-BuLi | Benzaldehyde | (3-Chloro-1-naphthyl)(phenyl)methanol |

This table illustrates the potential synthetic applications of selective halogen-metal exchange on 1-bromo-3-chloronaphthalene.

Similarly, the formation of a Grignard reagent from 1-bromo-3-chloronaphthalene would also be expected to occur selectively at the C-Br bond. orgsyn.org The reaction with magnesium metal in an ethereal solvent would yield 1-(bromomagnesio)-3-chloronaphthalene, another valuable organometallic intermediate for C-C bond formation. orgsyn.org

Use of Organolithium Reagents (e.g., n-Butyllithium)

Organolithium reagents, such as n-butyllithium (n-BuLi), are powerful tools in organic synthesis, primarily utilized for metal-halogen exchange and deprotonation reactions. In the case of 1-bromo-3-chloronaphthalene, the significant difference in reactivity between the carbon-bromine and carbon-chlorine bonds allows for selective functionalization.

The metal-halogen exchange rate for aryl halides with organolithium reagents follows the general trend I > Br > Cl > F. wikipedia.org Consequently, the bromine atom in 1-bromo-3-chloronaphthalene is preferentially exchanged over the chlorine atom when treated with n-butyllithium. This reaction is typically carried out at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF) to prevent side reactions. The initial product of this exchange is a highly reactive organolithium intermediate, 3-chloro-1-lithionaphthalene. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 1-position of the naphthalene ring.

The general scheme for this transformation is as follows:

C₁₀H₆BrCl + n-BuLi → C₁₀H₆LiCl + n-BuBr

This selectivity provides a synthetic advantage for the regioselective introduction of substituents onto the naphthalene core.

Interactive Data Table: Reactivity of Aryl Halides with n-Butyllithium

| Halogen at Position 1 | Relative Reactivity | Product of Halogen-Lithium Exchange |

| Bromine | High | 3-Chloro-1-lithionaphthalene |

| Chlorine | Low | Minimal to no reaction under selective conditions |

Selective Metalation Strategies

Selective metalation of 1-bromo-3-chloronaphthalene primarily relies on the differential reactivity of the carbon-halogen bonds. As established, the carbon-bromine bond is significantly more susceptible to cleavage by organolithium reagents than the carbon-chlorine bond. This inherent difference forms the basis of the most common selective metalation strategy.

By carefully controlling the stoichiometry of the organolithium reagent (typically one equivalent) and maintaining low reaction temperatures, chemists can achieve highly regioselective metal-halogen exchange at the bromine-bearing carbon. This approach effectively generates a specific organometallic intermediate, which can then participate in a variety of subsequent reactions, such as transmetalation or reaction with electrophiles, to create more complex molecules.

Alternative strategies for selective metalation could involve the use of other organometallic reagents or metal-halogen exchange catalysts that exhibit different selectivities. However, the use of n-butyllithium for selective bromine-lithium exchange remains the most straightforward and widely employed method for 1-bromo-3-chloronaphthalene.

Oxidation and Reduction Pathways

The naphthalene ring system can undergo both oxidation and reduction, although the presence of halogen substituents can influence the reaction pathways and conditions required.

Oxidation: The oxidation of the naphthalene core typically requires strong oxidizing agents and can lead to the formation of naphthoquinones or phthalic acid derivatives upon cleavage of one of the rings. Common oxidizing agents include chromic acid, potassium permanganate, and ozone. The specific products formed will depend on the reaction conditions and the nature of the oxidizing agent used. For halogenated naphthalenes, the reaction can be complex, and the halogen atoms may influence the regioselectivity of the oxidation.

Reduction: The reduction of the naphthalene ring can be achieved through various methods. Catalytic hydrogenation over metals like palladium, platinum, or nickel can reduce the aromatic system to tetralin (1,2,3,4-tetrahydronaphthalene) or decalin (decahydronaphthalene) derivatives. Dissolving metal reductions, such as the Birch reduction (using an alkali metal in liquid ammonia with an alcohol), can selectively reduce one of the aromatic rings. Common reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are generally not strong enough to reduce the aromatic naphthalene ring but can reduce other functional groups if present. organic-chemistry.orgyoutube.comyoutube.com

Interactive Data Table: Common Reagents for Oxidation and Reduction of Naphthalene Systems

| Transformation | Reagent Class | Specific Examples | Typical Products |

| Oxidation | Strong Oxidizing Agents | Chromic Acid, Potassium Permanganate | Naphthoquinones, Phthalic Anhydride Derivatives |

| Reduction | Catalytic Hydrogenation | H₂/Pd, H₂/Pt | Tetralin Derivatives, Decalin Derivatives |

| Reduction | Dissolving Metal Reduction | Na/NH₃, EtOH | Dihydronaphthalene Derivatives |

Radical Reactions and Mechanisms (e.g., SRN1)

Aryl halides, including 1-bromo-3-chloronaphthalene, can participate in radical reactions, most notably the S_RN1 (substitution radical-nucleophilic unimolecular) reaction. nptel.ac.inwikipedia.orgdalalinstitute.com This multi-step chain reaction provides a pathway for nucleophilic substitution on an aromatic ring that does not require the presence of strong electron-withdrawing groups, which are necessary for the more common S_NAr mechanism. nptel.ac.in

The S_RN1 mechanism is initiated by the transfer of an electron to the aryl halide, forming a radical anion. This initiation can be achieved photochemically, electrochemically, or through the use of solvated electrons. The radical anion then fragments, losing the halide ion to form an aryl radical. This aryl radical can then react with a nucleophile to form a new radical anion. In a propagation step, this new radical anion transfers its extra electron to another molecule of the starting aryl halide, forming the product and regenerating the initial radical anion to continue the chain. wikipedia.orgdalalinstitute.com

The key steps of the S_RN1 mechanism are:

Initiation: Formation of a radical anion from the aryl halide.

Propagation:

Fragmentation of the radical anion to an aryl radical and a halide ion.

Reaction of the aryl radical with a nucleophile to form a new radical anion.

Electron transfer from the new radical anion to a new molecule of the starting aryl halide.

Termination: Combination of radical species. libretexts.orglibretexts.org

In the context of 1-bromo-3-chloronaphthalene, the greater lability of the carbon-bromine bond suggests that the initial fragmentation of the radical anion would likely involve the loss of the bromide ion, leading to the formation of a 3-chloronaphthyl radical. This radical could then be trapped by a variety of nucleophiles.

Interactive Data Table: Key Features of the SRN1 Reaction

| Feature | Description |

| Substrate | Unactivated aryl halides. |

| Initiation | Electron transfer (photochemical, electrochemical, solvated electrons). |

| Key Intermediates | Radical anion, Aryl radical. |

| Nucleophiles | Enolates, thiolates, amides, etc. |

| Mechanism | Chain reaction involving initiation, propagation, and termination steps. |

Advanced Structural Analysis and Characterization of 1 Bromo 3 Chloronaphthalene and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the structure of organic molecules. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information that, when combined, allows for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by the presence of electronegative atoms like bromine and chlorine.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-bromo-3-chloronaphthalene, the six aromatic protons would each exhibit a unique signal, likely in the range of 7.0-8.5 ppm. The substitution pattern dictates the chemical shifts and coupling constants. The proton at the C2 position, situated between the two halogen substituents, is expected to be a singlet or a narrow doublet. The proton at the C4 position, adjacent to the chlorine, would likely appear as a doublet. The remaining four protons on the unsubstituted ring would display more complex splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with their neighbors.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all ten carbon atoms in the naphthalene (B1677914) core. The two carbons directly bonded to the halogens (C1 and C3) would be significantly deshielded, appearing at lower field. The chemical shifts of the other eight carbons are influenced by the inductive and resonance effects of the substituents. Quaternary carbons (those without attached protons) typically show weaker signals. Due to the lack of symmetry, ten distinct signals are expected for the carbon atoms of 1-bromo-3-chloronaphthalene.

Interactive Table: Predicted NMR Data for 1-Bromo-3-chloronaphthalene

| Analysis Type | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | 7.0 - 8.5 | Six unique signals expected for the aromatic protons. Splitting patterns (singlets, doublets, multiplets) depend on proton-proton coupling. |

| ¹³C NMR | 120 - 140 | Ten distinct signals expected. Carbons bonded to halogens (C1, C3) will be downfield. Chemical shifts are influenced by substituent effects. |

Infrared (IR) spectroscopy measures the vibrational transitions of a molecule when it absorbs infrared radiation. It is particularly useful for identifying the presence of specific functional groups. For 1-bromo-3-chloronaphthalene, the IR spectrum is characterized by vibrations of the naphthalene ring and the carbon-halogen bonds.

Key absorption bands would include:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹ vscht.cz.

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring results in a series of sharp absorptions in the 1600-1400 cm⁻¹ range vscht.cz.

C-Cl Stretching: The carbon-chlorine bond stretch generally gives rise to a strong absorption in the 800-600 cm⁻¹ region uc.edu.

C-Br Stretching: The carbon-bromine bond vibration occurs at lower frequencies, typically in the 600-500 cm⁻¹ range.

The region below 1400 cm⁻¹ is known as the "fingerprint region," where complex vibrations unique to the molecule occur, allowing for definitive identification when compared against a reference spectrum pressbooks.pub.

Interactive Table: Characteristic IR Absorption Bands for 1-Bromo-3-chloronaphthalene

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600 - 1400 | Medium to Weak, Multiple Bands |

| C-Cl Stretch | 800 - 600 | Strong |

| C-Br Stretch | 600 - 500 | Strong |

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. This provides the exact molecular weight and valuable structural information from the fragmentation pattern.

For 1-bromo-3-chloronaphthalene (C₁₀H₆BrCl), the molecular weight is approximately 241.51 g/mol nih.govresearchgate.net. A key feature in its mass spectrum is the distinctive isotopic pattern of the molecular ion peak due to the natural abundances of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes ulethbridge.ca. This results in a cluster of peaks:

M+ peak: Corresponding to the ion with ⁷⁹Br and ³⁵Cl.

M+2 peak: A combination of ions with (⁸¹Br and ³⁵Cl) and (⁷⁹Br and ³⁷Cl).

M+4 peak: Corresponding to the ion with ⁸¹Br and ³⁷Cl.

The relative intensities of these peaks provide a clear signature for the presence of one bromine and one chlorine atom. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atoms as radicals (loss of Br• or Cl•) or the loss of hydrohalic acid (HBr or HCl) researchgate.net.

Interactive Table: Predicted Mass Spectrometry Data for 1-Bromo-3-chloronaphthalene

| Ion | Description | Approximate m/z | Notes |

| [M]⁺ | Molecular ion (C₁₀H₆⁷⁹Br³⁵Cl)⁺ | 240 | The lightest peak in the molecular ion cluster. |

| [M+2]⁺ | Isotopic molecular ion | 242 | Typically the most intense peak in the cluster due to the combination of major isotopes. |

| [M+4]⁺ | Isotopic molecular ion (C₁₀H₆⁸¹Br³⁷Cl)⁺ | 244 | The heaviest peak in the molecular ion cluster. |

| [M-Cl]⁺ | Fragment from loss of a chlorine radical | 205/207 | Will show a 1:1 isotopic pattern for bromine. |

| [M-Br]⁺ | Fragment from loss of a bromine radical | 161/163 | Will show a 3:1 isotopic pattern for chlorine. |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal youtube.comnist.gov. By diffracting a beam of X-rays off a single crystal, a pattern is generated that can be mathematically transformed into an electron density map, revealing atomic positions and bond lengths with high precision youtube.com.

While a specific crystal structure for 1-bromo-3-chloronaphthalene is not publicly available, the technique would be expected to confirm the planarity of the naphthalene ring system. It would also provide precise measurements of the C-C, C-H, C-Cl, and C-Br bond lengths and the bond angles within the molecule. Furthermore, analysis of the crystal packing would reveal information about intermolecular interactions, such as halogen bonding or π-stacking, which govern the solid-state properties of the compound.

Advanced Diffraction Techniques

Beyond single-crystal X-ray diffraction, other advanced diffraction methods can provide unique structural insights. Gas-phase Electron Diffraction (GED), for instance, is a powerful technique for determining the molecular structure of compounds in the gaseous state, free from the intermolecular forces present in a crystal lattice wikipedia.org. In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern provides information on interatomic distances wikipedia.org. Applying GED to 1-bromo-3-chloronaphthalene could yield highly accurate gas-phase bond lengths and angles, allowing for a direct comparison with theoretical calculations and solid-state structures to understand the effects of crystal packing on molecular geometry.

Microwave Spectroscopy for Molecular Shape and Rotational Constants (as applied to similar compounds)

Microwave spectroscopy is a high-resolution technique that probes the transitions between quantized rotational energy levels of molecules in the gas phase wikipedia.orgdcu.ie. To be "microwave active," a molecule must possess a permanent dipole moment, which 1-bromo-3-chloronaphthalene does dcu.ie. The analysis of a rotational spectrum yields highly precise rotational constants, which are inversely related to the molecule's moments of inertia researchgate.net.

From these constants, it is possible to determine the molecular geometry—bond lengths and angles—with extremely high accuracy (often to within a fraction of a picometer) libretexts.org. For example, a study of the related molecule 1,2-dichlorobenzene (B45396) using supersonic expansion rotational spectroscopy allowed for the determination of its precise semi-experimental equilibrium geometry by analyzing the spectra of twelve different isotopic species researchgate.net. A similar application to 1-bromo-3-chloronaphthalene would involve measuring the spectra of various isotopologues (e.g., containing ¹³C, ³⁷Cl, ⁸¹Br) to precisely locate each atom and determine the complete molecular structure in the gas phase.

Theoretical and Computational Studies of 1 Bromo 3 Chloronaphthalene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution, molecular orbital energies, and reactivity indices.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 1-bromo-3-chloronaphthalene, DFT calculations would be instrumental in understanding its electronic structure and predicting its reactivity.

By applying a suitable functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311+G(d,p)), researchers can compute a variety of molecular properties. Key parameters derived from DFT studies would include:

Optimized Molecular Geometry: Determining the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

Electrostatic Potential (ESP) Map: Visualizing the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting sites of electrophilic and nucleophilic attack.

Reactivity Descriptors: Quantifying global and local reactivity through indices such as electronegativity, chemical hardness, and Fukui functions. These descriptors help in predicting the most reactive sites within the molecule.

A hypothetical table of DFT-calculated properties for 1-bromo-3-chloronaphthalene is presented below.

| Property | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | Indicates electron-donating ability |

| LUMO Energy | (Value in eV) | Indicates electron-accepting ability |

| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and stability |

| Dipole Moment | (Value in Debye) | Measures the overall polarity of the molecule |

Note: The values in this table are illustrative and would require actual DFT calculations to be determined.

Ab Initio Methods in Predicting Molecular Properties

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and can provide benchmark-quality results. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would yield highly accurate predictions for the molecular properties of 1-bromo-3-chloronaphthalene.

These methods are particularly valuable for:

Accurate Geometries and Energies: Providing very precise calculations of the equilibrium geometry and total electronic energy.

Vibrational Frequencies: Predicting the infrared and Raman spectra of the molecule, which can be compared with experimental data for validation.

Excited State Properties: Investigating the electronic transitions and predicting the UV-Vis absorption spectrum.

Calculation of Potential Energy Surfaces for Reactions

The potential energy surface (PES) is a critical concept in understanding chemical reactions. For 1-bromo-3-chloronaphthalene, calculating the PES for a specific reaction (e.g., nucleophilic aromatic substitution) would involve mapping the energy of the system as a function of the geometric coordinates of the atoms involved. This allows for the identification of reaction intermediates, transition states, and the determination of activation energies, providing a complete energetic profile of the reaction pathway.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the electronic structure of a single molecule, molecular modeling and dynamics simulations can explore the conformational landscape and simulate the behavior of the molecule over time.

Conformational Analysis

For a rigid aromatic system like 1-bromo-3-chloronaphthalene, the scope of conformational analysis is limited as there are no rotatable single bonds in the core structure. The primary focus would be on the planarity of the naphthalene (B1677914) ring system and any minor deviations caused by the halogen substituents. Computational methods can confirm the planarity of the molecule as its most stable conformation.

Reaction Pathway Prediction and Transition State Analysis

Predicting the most likely pathways for chemical reactions is a key application of computational chemistry. For 1-bromo-3-chloronaphthalene, this could involve studying its reactivity towards various reagents.

Computational methods can be used to:

Identify Possible Reaction Mechanisms: For instance, in a nucleophilic substitution reaction, calculations can help determine whether the reaction proceeds via an SNAr mechanism or a benzyne-type mechanism.

Locate Transition States: A transition state is the highest energy point along the reaction coordinate. Identifying its geometry and energy is crucial for calculating the reaction's activation energy and rate. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are employed for this purpose.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations can be performed to confirm that it connects the reactants and products on the potential energy surface.

A hypothetical data table summarizing a transition state analysis for a reaction involving 1-bromo-3-chloronaphthalene is shown below.

| Reaction Coordinate | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Nucleophilic Attack at C1 | (Value) | (Value) | (Value) | (Value) |

| Nucleophilic Attack at C3 | (Value) | (Value) | (Value) | (Value) |

Note: This table illustrates the type of data that would be generated from such a study; the specific values require detailed calculations.

Computational Spectroscopy (e.g., Theoretical IR spectra)

Computational spectroscopy is a powerful tool for predicting and interpreting the vibrational spectra of molecules like 1-Bromo-3-chloronaphthalene. By employing quantum chemical calculations, such as Density Functional Theory (DFT), it is possible to simulate the infrared (IR) spectrum, providing valuable information about the molecule's vibrational modes. These theoretical spectra are crucial for assigning experimental bands and understanding the molecule's structural characteristics.

The theoretical IR spectrum of 1-Bromo-3-chloronaphthalene is characterized by several key absorption regions corresponding to specific vibrational modes of its functional groups. The primary regions of interest include:

Aromatic C-H Stretching: Vibrations associated with the carbon-hydrogen bonds on the naphthalene ring typically appear at wavenumbers just above 3000 cm⁻¹. These are characteristic of aromatic systems. vscht.cz

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring system give rise to a series of bands in the 1400-1600 cm⁻¹ region. vscht.cz These peaks are indicative of the naphthalene core structure.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds result in absorptions in the fingerprint region, typically between 1000 cm⁻¹ and 1250 cm⁻¹ for in-plane bending. vscht.cz

C-Cl and C-Br Stretching: The vibrations of the carbon-halogen bonds are found at lower wavenumbers. The C-Cl stretching vibration is expected in the 600-800 cm⁻¹ range, while the C-Br stretch, involving a heavier atom, typically appears at an even lower frequency, generally between 500-600 cm⁻¹.

The table below summarizes the expected vibrational modes and their theoretical wavenumber ranges for 1-Bromo-3-chloronaphthalene, derived from established characteristic IR absorption data for aromatic and halogenated compounds. vscht.czdocbrown.info

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 |

| Aromatic C=C Ring Stretch | Ar C=C | 1600 - 1400 |

| C-H In-Plane Bending | Ar-H | 1250 - 1000 |

| C-Cl Stretch | Ar-Cl | 800 - 600 |

| C-Br Stretch | Ar-Br | 600 - 500 |

Structure-Reactivity Relationships from Computational Data

The presence of two different halogen atoms (bromine and chlorine) at the 1 and 3 positions of the naphthalene ring creates a non-uniform electron distribution. Both halogens exert a deactivating inductive effect (-I) by withdrawing electron density from the aromatic ring due to their high electronegativity. Concurrently, they exhibit a mesomeric effect (+M) by donating lone pair electrons to the ring system, which directs incoming electrophiles to ortho and para positions relative to the halogen. illinois.edu In 1-Bromo-3-chloronaphthalene, these competing effects influence the reactivity of different carbon atoms on the rings.

Key computational descriptors used to analyze structure-reactivity relationships include:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. rsc.org

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Mulliken Charges: Calculation of the partial charges on each atom helps to quantify the electron-withdrawing or -donating effects of the substituents and identify reactive centers.

The following table outlines these key computational descriptors and their significance in predicting the reactivity of 1-Bromo-3-chloronaphthalene.

| Computational Descriptor | Significance for Reactivity |

|---|---|

| HOMO Energy | Indicates the energy of the outermost electrons; higher energy suggests greater nucleophilicity. |

| LUMO Energy | Indicates the energy of the lowest available empty orbital; lower energy suggests greater electrophilicity. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; a smaller gap is associated with higher reactivity and lower kinetic stability. rsc.org |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions on the molecular surface. |

Computational Cost Analysis of Theoretical Methods for Halogenated Naphthalenes

The selection of a theoretical method for studying halogenated naphthalenes like 1-Bromo-3-chloronaphthalene involves a trade-off between computational accuracy and cost. The computational cost is determined by the chosen level of theory (e.g., DFT, MP2) and the size of the basis set. For large aromatic systems, especially those involving heavier elements like bromine, these choices significantly impact the feasibility and duration of the calculations.

Density Functional Theory (DFT) methods are often favored for their balance of reasonable accuracy and manageable computational expense. researchgate.net Various functionals are available within the DFT framework:

Hybrid GGAs (e.g., B3LYP): These have historically been workhorse functionals but may be less accurate for describing non-covalent interactions, which can be important in halogenated systems (e.g., halogen bonding). researchgate.net

Range-Separated Hybrids (e.g., CAM-B3LYP, ωB97X-D): These functionals often provide improved accuracy for charge-transfer excitations and long-range interactions, which are relevant for halogenated aromatic compounds. researchgate.netresearchgate.net

Double Hybrids (e.g., B2PLYP-D3): These methods incorporate a portion of second-order perturbation theory (MP2) and generally offer higher accuracy but at a significantly greater computational cost. mdpi.com

The choice of basis set is also critical. Double-zeta basis sets (e.g., 6-31G(d), cc-pVDZ) are computationally less demanding, while triple-zeta basis sets (e.g., cc-pVTZ) provide higher accuracy at a greater computational cost. researchgate.net For molecules with heavy atoms like bromine, effective core potentials (ECPs) may also be used to reduce the computational burden. researchgate.net Studies have shown that for halogen-bonded systems, some double-zeta basis sets can perform surprisingly well, offering a cost-effective alternative to more demanding triple-zeta sets. researchgate.net

The table below provides a qualitative comparison of different theoretical methods applicable to halogenated naphthalenes.

| Theoretical Method | Typical Basis Set | Relative Computational Cost | General Accuracy for Halogenated Aromatics |

|---|---|---|---|

| DFT (Hybrid GGA, e.g., B3LYP) | Double-Zeta (e.g., 6-31G(d)) | Low | Good for geometries, moderate for energies. |

| DFT (Range-Separated, e.g., ωB97X-D) | Double/Triple-Zeta (e.g., cc-pVDZ/TZ) | Medium | Very good for thermochemistry, kinetics, and non-covalent interactions. researchgate.net |

| DFT (Double Hybrid, e.g., B2PLYP-D3) | Triple-Zeta (e.g., cc-pVTZ) | High | Excellent for energies, but computationally demanding. mdpi.com |

| MP2 (Møller-Plesset) | Triple-Zeta (e.g., aug-cc-pVTZ) | Very High | High accuracy for electron correlation effects, but scales poorly with system size. |

Applications of 1 Bromo 3 Chloronaphthalene As a Building Block in Organic Synthesis and Materials Science

Role as an Intermediate in the Synthesis of Complex Organic Molecules

1-Bromo-3-chloronaphthalene is a key starting material or intermediate in multi-step organic syntheses. capotchem.com The presence of both bromine and chlorine atoms allows for regioselective reactions, where one halogen can be reacted while the other remains intact for subsequent transformations. This characteristic is particularly valuable in the synthesis of highly substituted naphthalene (B1677914) derivatives and polycyclic aromatic compounds that would be difficult to prepare through other methods.

Chemists utilize this compound to introduce the 3-chloro-1-naphthyl moiety into larger molecules. The differential reactivity of the C-Br and C-Cl bonds, particularly in metal-catalyzed reactions, enables a stepwise functionalization, providing a strategic advantage in the synthesis of complex natural products, pharmaceuticals, and other biologically active molecules.

Precursor for Advanced Polymeric Materials and Coatings

In the realm of materials science, 1-Bromo-3-chloronaphthalene and its derivatives are employed in the production and modification of polymers. The naphthalene unit can be incorporated into polymer backbones to enhance their properties. The presence of halogen atoms provides reactive sites for polymerization or for post-polymerization modification, leading to materials with tailored characteristics.

Halogenated compounds like 1-Bromo-3-chloronaphthalene can serve as sites for cross-linking reactions in polymer chains. Cross-linking is a critical process that connects polymer chains, forming a three-dimensional network. This structural change significantly alters the material's properties. The bromine and chlorine atoms can be targeted by various cross-linking agents to create these covalent bonds between polymer chains. For instance, brominated polymers can be cross-linked using diamines, which substitute the bromine atoms to link the chains. researchgate.net This process transforms thermoplastic materials into thermosets, which exhibit increased stability and rigidity.

The incorporation of the rigid, bulky naphthalene structure into a polymer backbone inherently enhances its mechanical and thermal properties. The introduction of 1-Bromo-3-chloronaphthalene can lead to polymers with:

Higher Glass Transition Temperature (Tg): The rigid naphthalene core restricts the movement of polymer chains, requiring more energy for the material to transition from a glassy to a rubbery state.

Improved Thermal Stability: The aromatic nature of the naphthalene unit contributes to the polymer's ability to withstand higher temperatures without degrading.

Increased Mechanical Strength: The rigid structure enhances the stiffness and strength of the resulting material.

Flame Retardancy: The presence of bromine and chlorine atoms can impart flame-retardant properties to the polymer, as these halogens can interfere with the chemistry of combustion.

| Property Enhancement | Underlying Mechanism |

| Mechanical Strength | Incorporation of rigid naphthalene backbone reduces chain flexibility. |

| Thermal Stability | High decomposition temperature of the aromatic naphthalene structure. |

| Flame Retardancy | Halogen atoms act as radical scavengers during combustion. |

| Chemical Resistance | Cross-linked polymer network is less susceptible to solvents. |

Synthesis of Aryl Compounds via Catalyzed Coupling Reactions

1-Bromo-3-chloronaphthalene is an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. The different reactivities of the C-Br and C-Cl bonds are crucial; typically, the carbon-bromine bond is more reactive and will undergo oxidative addition to a metal catalyst (like palladium) under milder conditions than the carbon-chlorine bond. nih.gov

This allows for selective, sequential coupling reactions. For example, a Suzuki coupling could be performed at the bromo- position, followed by a different coupling reaction (e.g., Buchwald-Hartwig amination) at the chloro- position. This stepwise approach provides access to a wide array of complex, unsymmetrically substituted naphthalenes.

Table of Common Coupling Reactions:

| Reaction Name | Bond Formed | Typical Catalyst | Description |

|---|---|---|---|

| Suzuki Coupling | C-C | Palladium(0) | Couples the naphthalene with an organoboron compound. |

| Heck Coupling | C-C | Palladium(0) | Couples the naphthalene with an alkene. |

| Sonogashira Coupling | C-C | Palladium(0) / Copper(I) | Couples the naphthalene with a terminal alkyne. |

| Buchwald-Hartwig | C-N, C-O | Palladium(0) | Couples the naphthalene with an amine or alcohol. |

| Stille Coupling | C-C | Palladium(0) | Couples the naphthalene with an organotin compound. |

Derivatization for Specialized Reagents in Organic Chemistry

Beyond its direct use in coupling reactions, 1-Bromo-3-chloronaphthalene can be converted into other useful chemical reagents through derivatization. Derivatization involves chemically modifying a compound to produce a new one with different reactivity or properties. gcms.cz

For example, the bromo- group can be converted into an organolithium or Grignard reagent by reaction with an appropriate metal. This creates a potent nucleophile that can then be used to form new bonds with a wide range of electrophiles. This two-step process effectively transforms the electrophilic carbon of the C-Br bond into a nucleophilic one, opening up a different set of synthetic possibilities for building complex molecules.

Environmental Chemical Research Applications (e.g., Degradation Studies as a Model Compound)

Halogenated aromatic hydrocarbons are a significant class of environmental pollutants. sciencedaily.com Compounds like 1-Bromo-3-chloronaphthalene can be used in environmental chemistry as model or reference compounds for research. nih.gov Scientists may use it in studies to:

Develop and validate analytical methods for detecting and quantifying polyhalogenated naphthalenes in environmental samples (e.g., soil, water, air).

Investigate the environmental fate and transport of such pollutants, including their persistence, bioaccumulation, and potential for long-range transport.

Study the degradation pathways (both biotic and abiotic) of halogenated naphthalenes. By observing how microorganisms or chemical processes break down 1-Bromo-3-chloronaphthalene, researchers can better understand how similar pollutants are removed from the environment.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for 1-Bromo-3-chloronaphthalene Transformations

The selective functionalization of 1-bromo-3-chloronaphthalene is a key challenge and a significant area of research. The differential reactivity of the C-Br and C-Cl bonds—the carbon-bromine bond being generally more reactive in cross-coupling reactions—provides an opportunity for sequential and site-selective transformations. Future research is focused on the development of highly selective and efficient catalytic systems to exploit this reactivity difference.

Palladium- and nickel-based catalysts are at the forefront of these developments. The design of sophisticated ligands that can fine-tune the electronic and steric properties of the metal center is crucial for controlling which carbon-halogen bond is activated. For instance, bulky phosphine (B1218219) ligands or specific N-heterocyclic carbenes (NHCs) can enhance the selectivity of palladium catalysts for the oxidative addition to the C-Br bond, leaving the C-Cl bond intact for subsequent reactions. This allows for a stepwise introduction of different functional groups at the 1- and 3-positions of the naphthalene (B1677914) ring.

Emerging strategies also include the use of dual-catalyst systems where two different metal catalysts work in concert to perform sequential or domino reactions. This approach could enable the one-pot synthesis of complex polysubstituted naphthalenes from 1-bromo-3-chloronaphthalene, improving efficiency and reducing waste. Furthermore, the exploration of catalysts based on more abundant and less expensive metals like copper and iron is a growing trend, aiming for more sustainable and economical synthetic routes. The development of such catalytic systems will undoubtedly expand the synthetic utility of 1-bromo-3-chloronaphthalene.

| Catalyst System | Focus Area | Potential Advantage |

| Palladium with bulky phosphine ligands | Selective C-Br bond activation | High selectivity for sequential functionalization |

| Nickel with N-heterocyclic carbene ligands | Selective C-Br or C-Cl bond activation | Tunable reactivity and lower cost than palladium |

| Dual-metal catalyst systems (e.g., Pd/Cu) | One-pot sequential reactions | Increased efficiency and reduced reaction steps |

| Earth-abundant metal catalysts (e.g., Fe, Cu) | Cost-effective and sustainable synthesis | Greener and more economical chemical processes |

Integration of 1-Bromo-3-chloronaphthalene in Flow Chemistry and Microreactor Technologies

The integration of 1-bromo-3-chloronaphthalene transformations into continuous flow chemistry and microreactor systems represents a significant leap forward in terms of process efficiency, safety, and scalability. These technologies offer precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for managing fast and exothermic reactions commonly encountered in cross-coupling chemistry.

In the context of 1-bromo-3-chloronaphthalene, microreactors can enhance the selectivity of reactions by providing superior heat and mass transfer. The rapid heating and cooling capabilities of these systems can be used to precisely control the reaction temperature, favoring the activation of the C-Br bond over the C-Cl bond. Furthermore, the short residence times can minimize the formation of side products, leading to cleaner reaction profiles and higher yields.

Flow chemistry also enables the safe handling of hazardous reagents and intermediates that might be generated during the functionalization of 1-bromo-3-chloronaphthalene. The small reaction volumes within the microreactor minimize the risks associated with thermal runaways or the accumulation of unstable species. This technology is also highly scalable; increasing production is a matter of running the system for a longer duration or by "numbering-up" – using multiple reactors in parallel. The adoption of flow chemistry for the synthesis of derivatives of 1-bromo-3-chloronaphthalene is expected to lead to more sustainable and efficient manufacturing processes.

Advanced Computational Approaches for Predictive Modeling

Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for understanding and predicting the reactivity of molecules like 1-bromo-3-chloronaphthalene. These theoretical approaches provide valuable insights into reaction mechanisms, transition state energies, and the factors that govern selectivity, thereby guiding the rational design of experiments and catalysts.

For 1-bromo-3-chloronaphthalene, DFT calculations can be employed to model the oxidative addition step of a metal catalyst to either the C-Br or the C-Cl bond. By calculating the activation energies for both pathways, researchers can predict which bond will be more susceptible to cleavage under specific catalytic conditions. This predictive capability can significantly accelerate the discovery of new selective transformations.

Beyond simple bond activation, computational models such as the "distortion-interaction" or "activation-strain" model can provide a more nuanced understanding of selectivity. These models analyze the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. This level of detail can help in designing ligands and choosing reaction conditions that preferentially lower the transition state energy for the desired reaction pathway. The synergy between computational modeling and experimental work is expected to lead to breakthroughs in the controlled and selective functionalization of 1-bromo-3-chloronaphthalene.

Exploration of New Synthetic Applications and Materials Innovations

While currently utilized as an intermediate, the unique substitution pattern of 1-bromo-3-chloronaphthalene makes it an attractive building block for the synthesis of novel functional materials and complex organic molecules with potential applications in pharmaceuticals and agrochemicals. a2bchem.com

The ability to selectively functionalize the 1- and 3-positions opens up possibilities for creating highly substituted naphthalene derivatives with tailored electronic and photophysical properties. These could find use in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic devices. The naphthalene core provides a rigid and planar scaffold that can be extended into larger polycyclic aromatic hydrocarbons (PAHs) with interesting optoelectronic properties.

Q & A

Q. What are the optimal synthetic routes for 1-Bromo-3-chloronaphthalene, and how can regioselectivity be controlled?

- Methodological Answer : The synthesis typically involves halogenation of naphthalene derivatives. Two primary routes are:

- Bromination of 3-chloronaphthalene : Use Br₂ with Fe or AlBr₃ as a catalyst under controlled temperatures (0–25°C) to favor bromine substitution at the 1-position.

- Chlorination of 1-bromonaphthalene : Employ Cl₂ with Lewis acids (e.g., FeCl₃) to introduce chlorine at the 3-position.

Regioselectivity is influenced by steric and electronic factors. Electron-donating groups (e.g., Cl) direct electrophilic substitution to adjacent positions, while bulky substituents hinder reactivity at sterically crowded sites. Reaction monitoring via TLC or GC-MS is recommended to optimize yields .

Q. What spectroscopic methods are recommended for characterizing 1-Bromo-3-chloronaphthalene?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substitution patterns (e.g., aromatic proton splitting and carbon shifts).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₁₀H₆BrCl, ~241.42 g/mol) and isotopic patterns for Br/Cl.

- IR Spectroscopy : Detects C-Br (~550 cm⁻¹) and C-Cl (~750 cm⁻¹) stretching vibrations.

Cross-reference data with NIST Chemistry WebBook entries for halogenated naphthalenes to validate purity .

Q. What are the key safety considerations when handling 1-Bromo-3-chloronaphthalene?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C to prevent degradation.

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Handle in a fume hood to avoid inhalation of volatile vapors.

- Waste Disposal : Follow EPA guidelines for halogenated aromatic compounds. Toxicity data (e.g., LD₅₀) should be reviewed prior to large-scale use .

Q. How does the steric and electronic environment influence the reactivity of 1-Bromo-3-chloronaphthalene?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing Cl group deactivates the ring, making electrophilic substitution at adjacent positions less favorable. Bromine’s moderate electronegativity directs further reactions to meta or para positions.

- Steric Effects : The 1- and 3-positions create a planar aromatic system, minimizing steric hindrance. Reactivity trends can be modeled using Hammett constants or DFT calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for 1-Bromo-3-chloronaphthalene across studies?

- Methodological Answer : Systematic reviews should:

- Compare experimental conditions (e.g., exposure duration, model organisms).

- Normalize dose metrics (e.g., mg/kg vs. ppm).

- Assess metabolite identification (e.g., hydroxylated derivatives via LC-MS).

Conflicting results may arise from differences in bioavailability or analytical sensitivity. Meta-analyses using tools like RevMan or PRISMA frameworks are recommended .

Q. What methodologies assess the environmental persistence and degradation pathways of 1-Bromo-3-chloronaphthalene?

- Methodological Answer :

- Persistence Studies : Use OECD 307 guidelines to measure half-life in soil/water under varying pH and microbial activity.

- Degradation Pathways :

- Photolysis : Expose to UV light (254–365 nm) and monitor by HPLC.

- Biodegradation : Incubate with Pseudomonas spp. and track dehalogenation via GC-ECD.

- Bioaccumulation : Calculate log Kow values to predict partitioning in aquatic systems .

Q. What strategies optimize catalytic systems for cross-coupling reactions using 1-Bromo-3-chloronaphthalene?

- Methodological Answer :

- Buchwald-Hartwig Amination : Use Pd(OAc)₂/XPhos catalysts with K₃PO₄ base in toluene at 110°C.

- Suzuki-Miyaura Coupling : Employ Pd(PPh₃)₄ with arylboronic acids in THF/H₂O.

- Challenges : Competitive C-Cl vs. C-Br activation; ligand screening (e.g., SPhos vs. DavePhos) improves selectivity. Reaction progress can be monitored via in situ Raman spectroscopy .

Q. How do computational models predict the supramolecular interactions of 1-Bromo-3-chloronaphthalene?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate π-π stacking with graphene or carbon nanotubes using GROMACS.

- Docking Studies : Analyze halogen bonding with protein targets (e.g., cytochrome P450) via AutoDock Vina.

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to evaluate electrostatic potential surfaces (EPS) for reactivity hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.